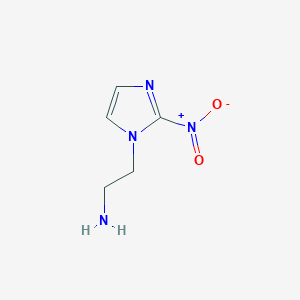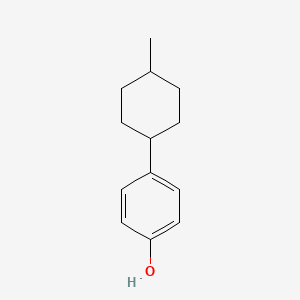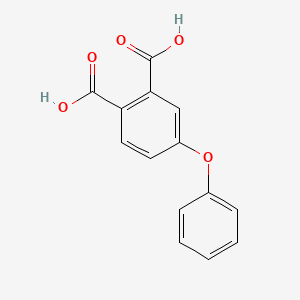
Sodium Thiophene-2-sulfinate
Descripción general
Descripción
Sodium Thiophene-2-sulfinate is a type of sodium sulfinate . Sodium sulfinates are odorless, moisture-insensitive, easy-to-handle, and bench-stable . They have emerged as versatile building blocks for preparing many valuable organosulfur compounds .
Synthesis Analysis
Sodium sulfinates, including this compound, have been utilized as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They have been used in the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .Molecular Structure Analysis
The molecular formula of this compound is C4H3NaO2S2 . Its average mass is 170.185 Da and its monoisotopic mass is 169.947220 Da .Chemical Reactions Analysis
Sodium sulfinates have been used in various chemical reactions. They have been used in the synthesis of many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . They have also been used in sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions .Aplicaciones Científicas De Investigación
1. Organic Semiconducting Materials
Sodium thiophene-2-sulfinate plays a significant role in the synthesis of organic semiconducting materials. Nakano & Takimiya (2017) demonstrated its use in thiophene annulation reactions, which are crucial for developing organic semiconductors and constructing semiconducting oligomers and polymers. These materials are pivotal for various organic devices, including organic field-effect transistors and organic photovoltaics (Nakano & Takimiya, 2017).
2. Synthesis of Sulfur Compounds
The compound is extensively used for the synthesis of valuable sulfur-containing compounds. Reddy & Kumari (2021) reviewed the synthesis of sodium sulfinates and their diverse applications in forming S–S, N–S, and C–S bonds. They emphasized the compound's role in synthesizing thiosulfonates, sulfonamides, sulfides, and various sulfones (Reddy & Kumari, 2021).
3. Catalysis and Synthetic Chemistry
In catalysis and synthetic chemistry, this compound has proven instrumental. For instance, Bao et al. (2019) described its use in the molecular iodine-catalyzed synthesis of thiocarbamates, showcasing its potential as a sulfur source in various chemical transformations (Bao et al., 2019).
4. Electrochemical Applications
In electrochemical fields, this compound is employed for the synthesis of sulfonated benzothiophenes. Zhang et al. (2021) developed an electrochemical sulfonylation/cyclization process using sodium sulfinates, demonstrating its utility in electrosynthesis under catalyst-free conditions (Zhang et al., 2021).
5. Photocatalysis and Radical Chemistry
The compound also finds application in photocatalysis and radical chemistry. Gong et al. (2019) reported its use in a photocatalyzed sulfonylation process, highlighting the compound's role in producing methylsulfonyl-containing compounds under visible light irradiation (Gong et al., 2019).
Mecanismo De Acción
Target of Action
Sodium Thiophene-2-sulfinate is primarily used as a building block in the synthesis of organosulfur compounds . It acts as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on reaction conditions .
Mode of Action
The compound interacts with its targets through S–S, N–S, and C–S bond-forming reactions . It plays a dual role in reactions, acting as both a trigger and a source in radical processes .
Biochemical Pathways
This compound is involved in the synthesis of many valuable organosulfur compounds, including thiosulfonates, sulfonamides, sulfides, and sulfones . It also contributes to the development of sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions .
Result of Action
The result of this compound’s action is the formation of a variety of organosulfur compounds . These compounds have wide applications in industrial chemistry and material science .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other chemical reagents . For instance, the stability of the corresponding sulfone radicals plays a vital role in the transformation .
Análisis Bioquímico
Biochemical Properties
Sodium Thiophene-2-sulfinate plays a crucial role in various biochemical reactions. It acts as a versatile building block for the synthesis of organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . This compound interacts with several enzymes and proteins, including sulfonylating enzymes, which facilitate the transfer of sulfonyl groups to target molecules. The nature of these interactions involves the formation of covalent bonds between the sulfonyl group of this compound and nucleophilic sites on the target biomolecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling proteins and enzymes. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism . Additionally, this compound has been observed to impact cell proliferation and apoptosis, making it a potential candidate for therapeutic applications .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with target biomolecules. This compound can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity . This compound can also interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions are mediated by the sulfonyl group, which can form stable adducts with nucleophilic sites on biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote cell survival. At high doses, this compound can exhibit toxic effects, including oxidative stress and cell death . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to sulfur metabolism. It interacts with enzymes such as sulfonyltransferases, which facilitate the transfer of sulfonyl groups to target molecules . This compound can also affect metabolic flux by altering the levels of key metabolites involved in cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The distribution of this compound can influence its efficacy and toxicity, as its accumulation in certain tissues can lead to localized effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
sodium;thiophene-2-sulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2S2.Na/c5-8(6)4-2-1-3-7-4;/h1-3H,(H,5,6);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLLXOFIOPVYOP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NaO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







acetic acid](/img/structure/B3178088.png)




![5-(hydroxymethyl)-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B3178124.png)
![4-{2,2-Bis[(4-formylphenoxy)methyl]-3-(4-formylphenoxy)propoxy}benzaldehyde](/img/structure/B3178125.png)

![Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B3178149.png)
